molecular formula C12H16N2O3S B299608 2,6-Dimethyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide

2,6-Dimethyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide

Cat. No. B299608
M. Wt: 268.33 g/mol
InChI Key: RHRHJUQBWPZSSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dimethyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, also known as TAK-715, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TAK-715 belongs to the class of sulfonamide compounds and has been synthesized using various methods.

Mechanism of Action

2,6-Dimethyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide exerts its pharmacological effects by inhibiting the activity of an enzyme called p38 mitogen-activated protein kinase (MAPK). This enzyme plays a crucial role in the inflammatory response and is involved in the pathogenesis of various diseases. By inhibiting p38 MAPK, 2,6-Dimethyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide reduces inflammation and pain, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Biochemical and Physiological Effects
2,6-Dimethyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. It has been reported to reduce the production of inflammatory mediators such as cytokines and prostaglandins. 2,6-Dimethyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

2,6-Dimethyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has several advantages for lab experiments. It is stable and can be easily synthesized in large quantities. 2,6-Dimethyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has also been shown to have high selectivity for p38 MAPK, making it a valuable tool for studying the role of this enzyme in various diseases. However, 2,6-Dimethyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has some limitations, such as its low solubility in water, which can make it challenging to administer in vivo.

Future Directions

2,6-Dimethyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has shown promising results in preclinical studies, and there is a need for further research to determine its efficacy in humans. Future studies could investigate the optimal dosage and administration of 2,6-Dimethyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide for the treatment of various diseases. Additionally, the potential for 2,6-Dimethyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide to be used in combination with other drugs could be explored. The development of more soluble forms of 2,6-Dimethyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide could also improve its potential for clinical use.
Conclusion
In conclusion, 2,6-Dimethyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide is a promising compound with potential therapeutic applications in the treatment of inflammatory diseases and cancer. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to determine its efficacy in humans and explore its potential for clinical use.

Synthesis Methods

The synthesis of 2,6-Dimethyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide involves the reaction of 2,6-dimethyl-4-nitrobenzenesulfonyl chloride with 2-pyrrolidone in the presence of a base such as triethylamine. The resulting product is then reduced using a reducing agent such as zinc dust to obtain 2,6-Dimethyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide.

Scientific Research Applications

2,6-Dimethyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. 2,6-Dimethyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been tested in preclinical studies for the treatment of various diseases such as osteoarthritis, rheumatoid arthritis, and cancer.

properties

Molecular Formula

C12H16N2O3S

Molecular Weight

268.33 g/mol

IUPAC Name

2,6-dimethyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

InChI

InChI=1S/C12H16N2O3S/c1-8-6-10(14-5-3-4-11(14)15)7-9(2)12(8)18(13,16)17/h6-7H,3-5H2,1-2H3,(H2,13,16,17)

InChI Key

RHRHJUQBWPZSSS-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1S(=O)(=O)N)C)N2CCCC2=O

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)N)C)N2CCCC2=O

Origin of Product

United States

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